ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate
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Overview
Description
Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of a hydrazine derivative with a diketone. The pyridine ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
Ethyl ((1-cyclopentyl-5-(pyridin-3-yl)-1H-pyrazol-3-yl)methyl)carbamate: This compound has a similar structure but with the pyridine ring attached at a different position, which may result in different chemical and biological properties.
Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.
Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea: This compound has a urea group instead of a carbamate group, which can affect its hydrogen bonding and overall stability.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-17(22)19-12-14-11-16(13-7-9-18-10-8-13)21(20-14)15-5-3-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDUTIYEHUJZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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